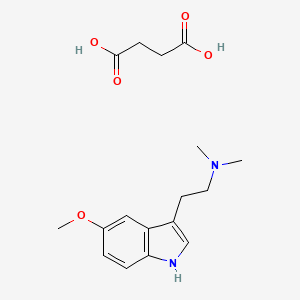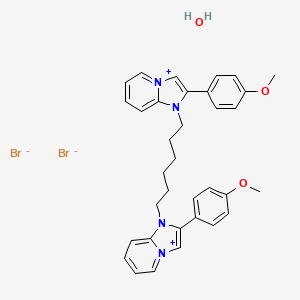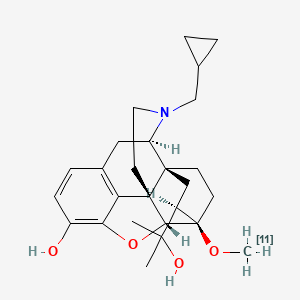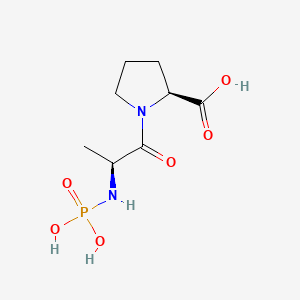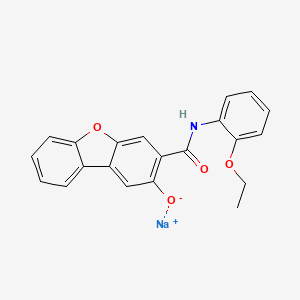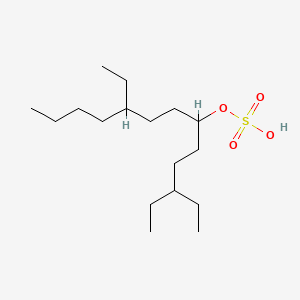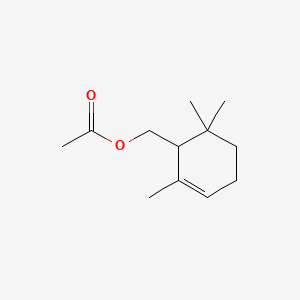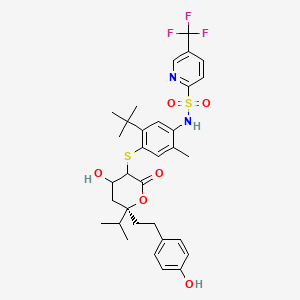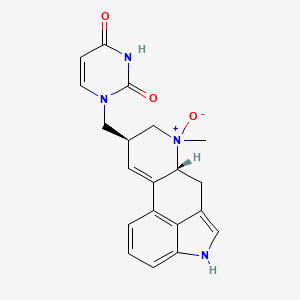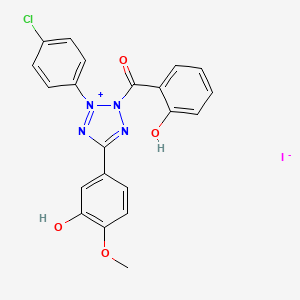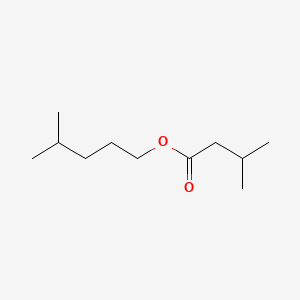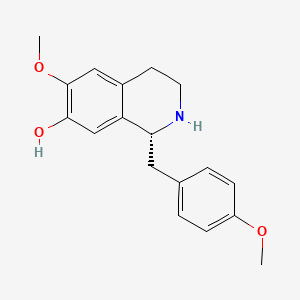
4'-O-Methylcoclaurine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4’-O-Methylcoclaurine is a benzylisoquinoline alkaloid, a class of compounds known for their diverse pharmacological properties. This compound is derived from the methylation of 3’-hydroxy-N-methylcoclaurine and plays a crucial role in the biosynthesis of other significant alkaloids, such as reticuline. It is primarily found in plants like Coptis chinensis and is involved in the production of berberine, a well-known pharmaceutical alkaloid with various therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4’-O-Methylcoclaurine typically involves the methylation of 3’-hydroxy-N-methylcoclaurine. This reaction is catalyzed by the enzyme 3’-hydroxy-N-methylcoclaurine 4’-O-methyltransferase, which transfers a methyl group from S-adenosyl-L-methionine to the 4’-oxygen atom of 3’-hydroxy-N-methylcoclaurine .
Industrial Production Methods: In an industrial setting, the production of 4’-O-Methylcoclaurine can be enhanced through metabolic engineering of plants like Coptis japonica. By overexpressing the 3’-hydroxy-N-methylcoclaurine 4’-O-methyltransferase gene, the yield of 4’-O-Methylcoclaurine and related alkaloids can be significantly increased .
化学反応の分析
Types of Reactions: 4’-O-Methylcoclaurine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of more complex alkaloids.
Reduction: This reaction can modify the functional groups on the molecule.
Substitution: This reaction can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions include various derivatives of 4’-O-Methylcoclaurine, such as reticuline, which is a key intermediate in the biosynthesis of other alkaloids .
科学的研究の応用
4’-O-Methylcoclaurine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of complex alkaloids.
Biology: It is studied for its role in plant metabolism and its biosynthetic pathways.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the production of pharmaceutical compounds like berberine
作用機序
The mechanism of action of 4’-O-Methylcoclaurine involves its interaction with specific enzymes and receptors in biological systems. The compound exerts its effects by:
Molecular Targets: The primary molecular targets include enzymes involved in alkaloid biosynthesis.
Pathways Involved: The biosynthetic pathway of 4’-O-Methylcoclaurine is part of the larger benzylisoquinoline alkaloid biosynthesis pathway.
類似化合物との比較
4’-O-Methylcoclaurine is unique compared to other similar compounds due to its specific role in the biosynthesis of reticuline and other alkaloids. Similar compounds include:
3’-Hydroxy-N-methylcoclaurine: The precursor to 4’-O-Methylcoclaurine.
Reticuline: A direct product of 4’-O-Methylcoclaurine methylation.
Norcoclaurine: Another benzylisoquinoline alkaloid involved in similar biosynthetic pathways
特性
CAS番号 |
154727-04-5 |
|---|---|
分子式 |
C18H21NO3 |
分子量 |
299.4 g/mol |
IUPAC名 |
(1R)-6-methoxy-1-[(4-methoxyphenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-7-ol |
InChI |
InChI=1S/C18H21NO3/c1-21-14-5-3-12(4-6-14)9-16-15-11-17(20)18(22-2)10-13(15)7-8-19-16/h3-6,10-11,16,19-20H,7-9H2,1-2H3/t16-/m1/s1 |
InChIキー |
XIEZJSPLHXEHSK-MRXNPFEDSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C[C@@H]2C3=CC(=C(C=C3CCN2)OC)O |
正規SMILES |
COC1=CC=C(C=C1)CC2C3=CC(=C(C=C3CCN2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



